Purinostat mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purinostat (mesylate) is a small molecule designed to selectively inhibit histone deacetylase (HDAC) enzymes class I and IIb. These enzymes are involved in common oncogenic pathways in hematologic malignancies, making Purinostat (mesylate) a promising therapeutic agent for conditions such as relapsed or refractory lymphoma and multiple myeloma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Purinostat (mesylate) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of Purinostat (mesylate) typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Purinostat (mesylate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different pharmacological properties .
科学的研究の応用
Purinostat (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC inhibition and its effects on chromatin remodeling and gene expression.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and differentiation.
Medicine: Explored as a therapeutic agent for hematologic malignancies, including relapsed or refractory lymphoma and multiple myeloma.
作用機序
Purinostat (mesylate) exerts its effects by selectively inhibiting the catalytic activity of class I and IIb HDACs. This inhibition leads to the accumulation of highly acetylated chromatin histones, inducing chromatin remodeling and altering gene expression patterns. The molecular targets and pathways involved include the downregulation of oncogenes such as BCR-ABL and c-MYC, which are critical for the survival and proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma.
Panobinostat: Approved for the treatment of multiple myeloma.
Chidamide: An HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
Purinostat (mesylate) is unique due to its high selectivity for class I and IIb HDACs, which enhances its therapeutic efficacy and reduces off-target effects. This selectivity makes it a potent agent for targeting specific oncogenic pathways in hematologic malignancies, offering a promising therapeutic option for patients with relapsed or refractory conditions .
特性
分子式 |
C24H30N10O6S |
---|---|
分子量 |
586.6 g/mol |
IUPAC名 |
2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |
InChIキー |
QTSZBNQPNSJXAC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。